tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate is a chemical compound that features a tert-butyl group, a hydroxyethyl group, and a cyclopropyl group. This compound is known for its unique reactivity patterns and is used in various chemical transformations and applications.
Preparation Methods
The synthesis of tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with diethanolamine and benzyl chloride.
Reaction Conditions: The mixture is heated to reflux for 1 to 1.5 hours.
Intermediate Formation: After cooling to 23-28°C, thionyl chloride is added, followed by the introduction of liquid ammonia, which reacts for 2.5 to 3.5 hours.
Final Steps: The mixture is cooled again, and di-tert-butyl dicarbonate is added, followed by hydrogenation to remove the benzyl group, yielding the final product
Chemical Reactions Analysis
Tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides
Scientific Research Applications
Tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate is used in various scientific research applications:
Chemistry: It serves as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine.
Biology: The compound is used in studies involving biochemical pathways and enzyme reactions.
Industry: The compound is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that influence biological processes. The tert-butyl group, in particular, plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
Tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate can be compared with similar compounds such as:
N-(tert-Butoxycarbonyl)ethanolamine:
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: This compound has a similar backbone but includes a methyl group, which alters its chemical properties and uses.
These comparisons highlight the unique aspects of this compound, particularly its cyclopropyl group, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8-11(4-5-11)6-7-13/h13H,4-8H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWYIATPFTSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600881-22-8 |
Source
|
Record name | tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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